molecular formula C11H15N3O B10791974 5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol

5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol

Cat. No.: B10791974
M. Wt: 205.26 g/mol
InChI Key: VUGNXGAJCUBYBO-DTORHVGOSA-N
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Description

cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a pyridine ring and a pyrrolo[3,4-c]pyrrole framework. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyridine ring.

    Reduction: Reduction reactions can occur at various positions on the pyrrolo[3,4-c]pyrrole framework.

    Substitution: Substitution reactions are common, especially on the pyridine ring, where halogenation or alkylation can take place.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, cis-2-(5-Hydroxy-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to the presence of the hydroxyl group on the pyridine ring. This functional group significantly enhances its pharmacological properties, making it more effective in certain biological applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]pyridin-3-ol

InChI

InChI=1S/C11H15N3O/c15-11-1-10(4-13-5-11)14-6-8-2-12-3-9(8)7-14/h1,4-5,8-9,12,15H,2-3,6-7H2/t8-,9+

InChI Key

VUGNXGAJCUBYBO-DTORHVGOSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C3=CC(=CN=C3)O

Canonical SMILES

C1C2CN(CC2CN1)C3=CC(=CN=C3)O

Origin of Product

United States

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